N-butyl-N-ethyl-3,4-dimethoxybenzamide
Overview
Description
N-butyl-N-ethyl-3,4-dimethoxybenzamide, commonly known as DMBA, is a synthetic compound that has been used extensively in scientific research. DMBA is a member of the benzamide family of compounds and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of DMBA is not fully understood. However, it is believed to act on the DNA in cells, causing damage and mutations. DMBA is a known carcinogen and has been found to be mutagenic in a wide range of biological systems.
Biochemical and Physiological Effects:
DMBA has been found to have a wide range of biochemical and physiological effects. It has been found to induce the formation of tumors in various animal models. It has also been found to cause DNA damage and mutations in cells. DMBA has been found to affect the nervous system and can cause behavioral changes in animals.
Advantages and Limitations for Lab Experiments
DMBA has several advantages for lab experiments. It is a relatively inexpensive compound and can be synthesized in most chemistry labs. It has been extensively studied and its effects on various biological systems are well understood. However, DMBA also has several limitations for lab experiments. It is a known carcinogen and mutagen, and its use requires strict safety precautions. The use of DMBA in lab experiments also requires careful consideration of ethical issues.
Future Directions
There are several future directions for research on DMBA. One area of research is the study of the effects of DMBA on the immune system. Another area of research is the study of the effects of DMBA on the nervous system. The development of new compounds that have similar effects to DMBA but with fewer side effects is also an area of future research. Additionally, the development of new methods for the synthesis of DMBA is an area of future research.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been extensively used in scientific research. It has a wide range of applications in the field of biochemistry and pharmacology. DMBA has been found to have a wide range of biochemical and physiological effects, and its use in lab experiments requires careful consideration of ethical issues. There are several future directions for research on DMBA, including the study of its effects on the immune system and the development of new compounds with similar effects but fewer side effects.
Scientific Research Applications
DMBA has been extensively used in scientific research to study its effects on various biological systems. It has been found to have a wide range of applications in the field of biochemistry and pharmacology. DMBA has been used to study the effects of various compounds on the growth and proliferation of cancer cells. It has also been used to study the effects of various compounds on the nervous system.
Properties
IUPAC Name |
N-butyl-N-ethyl-3,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-7-10-16(6-2)15(17)12-8-9-13(18-3)14(11-12)19-4/h8-9,11H,5-7,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIACLODWVYDHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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